(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate
Overview
Description
®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the corresponding indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs one-pot, multistep processes to enhance efficiency and yield. These processes combine Fischer indole synthesis with subsequent N-alkylation steps, utilizing commercially available starting materials such as aryl hydrazines, ketones, and alkyl halides .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles and other oxygenated products.
Reduction: Reduction reactions can convert nitroindoles to aminoindoles.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and aminoindoles, which have significant biological and pharmacological properties .
Scientific Research Applications
®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its role in cell signaling and as a precursor to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, with potential anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin
Uniqueness
®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate is unique due to its chiral nature and specific substitution pattern, which confer distinct biological activities and synthetic utility compared to other indole derivatives .
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABYEOZXRSTEGL-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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